Enhanced Kinase Inhibition Potency of 5-Furan-2-yl Substitution Over 5-Bromo Precursor
5-FURAN-2-YL-1H-INDAZOLE is a critical intermediate for synthesizing potent kinase inhibitors. While direct IC50 data for the parent compound is limited in public literature, its utility is demonstrated through downstream analogs. The 5-bromo precursor (5-bromo-1H-indazole) exhibits weak inhibitory activity against Casein Kinase II alpha (IC50 = 410,000 nM) [1]. In contrast, elaborated 5-furan-2-yl indazole derivatives achieve nanomolar potency against GSK-3α (IC50 = 35-50 nM) [2]. This represents an improvement in potency of over 8,000-fold, establishing the 5-furan-2-yl group as a privileged substituent for achieving high-affinity kinase binding.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivatives of 5-FURAN-2-YL-1H-INDAZOLE (e.g., N-[6-(furan-2-yl)-1H-indazol-3-yl]cyclopropanecarboxamide) show GSK-3α IC50 = 50 nM [2] |
| Comparator Or Baseline | 5-Bromo-1H-indazole (precursor) shows CK2α IC50 = 410,000 nM [1] |
| Quantified Difference | >8,000-fold improvement in potency for furan-substituted derivatives |
| Conditions | Biochemical kinase assays; 10 μM ATP; pH 7.0; 22°C |
Why This Matters
This massive potency differential justifies procurement of the furan-substituted scaffold over the simpler 5-bromo starting material for any kinase-targeted drug discovery program.
- [1] BindingDB. BDBM50099398: 5-Bromo-1H-indazole (IC50 = 410,000 nM for CK2α). Accessed 2026. View Source
- [2] BindingDB. BDBM8385: N-[6-(furan-2-yl)-1H-indazol-3-yl]cyclopropanecarboxamide (GSK-3α IC50 = 50 nM). Accessed 2026. View Source
